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Compound of Interest

Compound Name: 4-Phenylmorpholine

Cat. No.: B1362484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-
phenylmorpholine, a versatile heterocyclic compound with significant applications in medicinal

chemistry and materials science. This document details the experimental protocols for

determining its crystalline architecture and explores its potential interactions within biological

systems.

Crystal Structure and Physicochemical Properties
4-Phenylmorpholine presents as a white to off-white crystalline solid. A summary of its key

physicochemical properties is provided below.

Property Value Reference

Molecular Formula C₁₀H₁₃NO --INVALID-LINK--

Molecular Weight 163.22 g/mol --INVALID-LINK--

CAS Number 92-53-5 --INVALID-LINK--

Melting Point 51-54 °C Sigma-Aldrich

Boiling Point 165-170 °C at 45 mmHg Sigma-Aldrich

IUPAC Name 4-phenylmorpholine PubChem
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A crystal structure for 4-Phenylmorpholine is available in the Crystallography Open Database

(COD) under the identification code 7704780.[1] However, detailed crystallographic data such

as unit cell parameters, bond lengths, and bond angles could not be retrieved from the publicly

available resources at the time of this report. For a complete quantitative analysis, direct

access to the corresponding Crystallographic Information File (CIF) from the COD is

recommended.

Experimental Protocols
The determination of the crystal structure of 4-phenylmorpholine involves a series of well-

defined experimental procedures, from synthesis and crystallization to X-ray diffraction

analysis.

Synthesis and Crystallization of 4-Phenylmorpholine
Synthesis:

A common method for the synthesis of 4-phenylmorpholine involves the reaction of aniline

with di(2-chloroethyl) ether in the presence of a base. An alternative route is the dehydration of

N,N-di(2-hydroxyethyl)aniline.

Crystallization for Single-Crystal X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow

evaporation techniques.

Solvent Selection: A suitable solvent or solvent system is chosen in which 4-
phenylmorpholine has moderate solubility. Common solvents for crystallization of organic

compounds include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.

Solution Preparation: A saturated or near-saturated solution of purified 4-phenylmorpholine
is prepared at an elevated temperature.

Slow Evaporation: The solution is filtered to remove any particulate matter and then left

undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at

a constant temperature.
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Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size

and quality for X-ray diffraction will form. These crystals are then carefully harvested.

The workflow for obtaining single crystals is depicted in the following diagram:
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Figure 1. Workflow for the synthesis and crystallization of 4-phenylmorpholine.
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Single-Crystal X-ray Diffraction (SC-XRD)
The following protocol outlines the general steps for the determination of the crystal structure of

4-phenylmorpholine using a single-crystal X-ray diffractometer.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be

collected at low temperatures.

Data Collection:

The mounted crystal is placed on the diffractometer and cooled to a low temperature

(typically 100 K) to minimize thermal vibrations.

A preliminary screening is performed to determine the crystal quality and unit cell

parameters.

A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-

ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS

detector).

Data Reduction:

The raw diffraction images are processed to integrate the intensities of the individual

reflections.

Corrections are applied for factors such as Lorentz and polarization effects, absorption,

and crystal decay.

Structure Solution and Refinement:

The crystal system and space group are determined from the diffraction data.

The initial crystal structure is solved using direct methods or Patterson methods.

The structural model is refined against the experimental data using least-squares methods

to optimize the atomic positions, and thermal parameters.
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The logical flow of single-crystal X-ray diffraction analysis is illustrated below:
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Figure 2. Logical workflow for single-crystal X-ray diffraction analysis.

Potential Biological Signaling Pathways
Substituted phenylmorpholines are known to interact with monoamine neurotransmitter

systems in the central nervous system.[2] These compounds can act as releasing agents or

reuptake inhibitors of key neurotransmitters such as dopamine and serotonin. While the

specific signaling pathways of 4-phenylmorpholine have not been extensively elucidated, a

proposed general mechanism of action based on related compounds involves the modulation

of monoamine transporters.
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The following diagram illustrates the potential interaction of a phenylmorpholine derivative with

dopaminergic and serotonergic synapses:
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Figure 3. Proposed interaction of 4-phenylmorpholine with monoamine transporters.

This guide provides a foundational understanding of the crystal structure analysis of 4-
phenylmorpholine. For researchers in drug discovery and development, a detailed knowledge

of the solid-state properties and potential biological targets of such molecules is crucial for the

rational design of novel therapeutics. Further experimental studies are warranted to fully

elucidate the specific crystallographic details and the precise molecular pharmacology of 4-
phenylmorpholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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